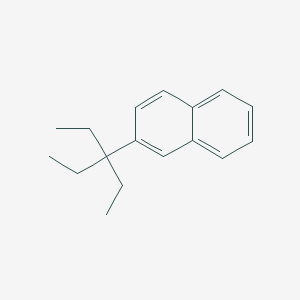
2-(3-Ethylpentan-3-yl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Ethylpentan-3-yl)naphthalene is a chemical compound with the molecular formula C17H22 It is a derivative of naphthalene, where a 3-ethylpentan-3-yl group is attached to the second carbon of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethylpentan-3-yl)naphthalene typically involves the alkylation of naphthalene with 3-ethylpentan-3-yl halides under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the naphthalene to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
2-(3-Ethylpentan-3-yl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: HNO3 for nitration, H2SO4 for sulfonation, Cl2 or Br2 for halogenation.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Nitro, sulfo, and halogenated naphthalene derivatives.
科学研究应用
2-(3-Ethylpentan-3-yl)naphthalene has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-(3-ethylpentan-3-yl)naphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
3-Ethylpentane: A branched alkane with a similar ethylpentyl group but lacks the aromatic naphthalene ring.
Naphthalene: The parent compound without the ethylpentyl substitution.
2-Ethylnaphthalene: A simpler derivative with an ethyl group attached to the naphthalene ring.
Uniqueness
2-(3-Ethylpentan-3-yl)naphthalene is unique due to the presence of both the naphthalene ring and the bulky 3-ethylpentan-3-yl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where such structural features are advantageous.
属性
CAS 编号 |
19990-03-5 |
|---|---|
分子式 |
C17H22 |
分子量 |
226.36 g/mol |
IUPAC 名称 |
2-(3-ethylpentan-3-yl)naphthalene |
InChI |
InChI=1S/C17H22/c1-4-17(5-2,6-3)16-12-11-14-9-7-8-10-15(14)13-16/h7-13H,4-6H2,1-3H3 |
InChI 键 |
CHLBJRAQPPAMIM-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(CC)C1=CC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


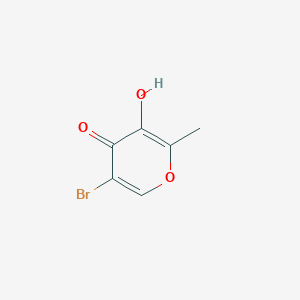
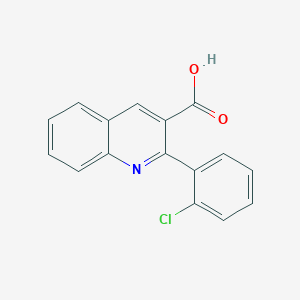
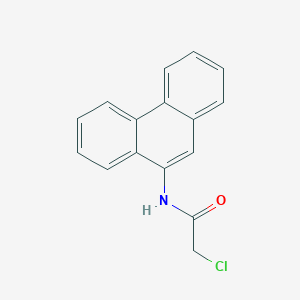

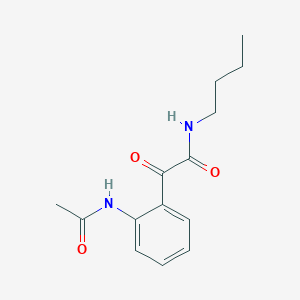
![3-[(3-Nitrophenyl)methoxy]aniline](/img/structure/B13996789.png)
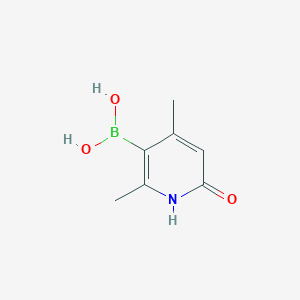
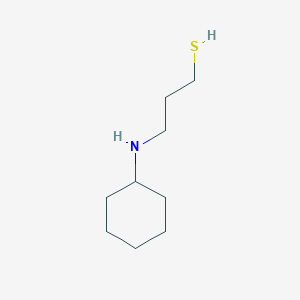
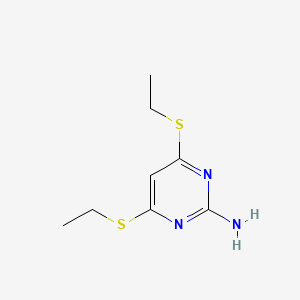
![N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B13996818.png)
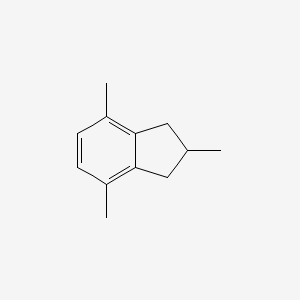
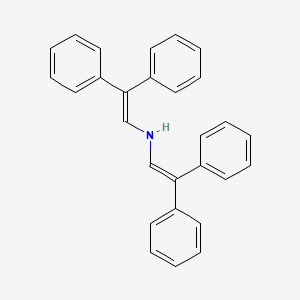
![7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996834.png)
![Tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate](/img/structure/B13996836.png)
